hVEGF-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

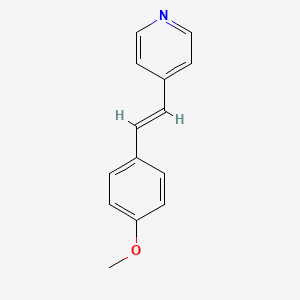

4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTHHWBAADYJST-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Vascular Endothelial Growth Factor (VEGF) Inhibitors: A Technical Guide

Introduction

Vascular Endothelial Growth Factor (VEGF) and its signaling pathway are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in embryonic development, wound healing, and tissue regeneration. However, pathological angiogenesis is a hallmark of several diseases, most notably cancer, where it facilitates tumor growth and metastasis. Consequently, the VEGF signaling cascade has emerged as a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the VEGF signaling pathway and the common mechanisms of action of its inhibitors, tailored for researchers, scientists, and drug development professionals. While this guide focuses on the general principles of VEGF inhibition, it is important to note that a specific inhibitor designated "hVEGF-IN-3" is not documented in the public scientific literature. The information presented herein is based on the well-established understanding of the VEGF pathway and its antagonists.

The VEGF Signaling Axis: Ligands and Receptors

The biological effects of VEGF are mediated through its binding to a family of receptor tyrosine kinases (RTKs) on the surface of endothelial cells. The human VEGF family consists of five glycoproteins: VEGFA, VEGFB, VEGFC, VEGFD, and Placental Growth Factor (PlGF). These ligands exhibit differential binding affinities for the three main VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1] Upon ligand binding, the receptors dimerize and undergo autophosphorylation of their intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events.[1][2]

Table 1: VEGF Ligand-Receptor Binding Specificities

| Ligand | Primary Receptor(s) | Key Biological Functions |

| VEGF-A | VEGFR-1, VEGFR-2 | Angiogenesis, Vasculogenesis, Vascular permeability[3][4][5] |

| VEGF-B | VEGFR-1 | Angiogenesis, Cell survival[1][5] |

| VEGF-C | VEGFR-2, VEGFR-3 | Lymphangiogenesis, Angiogenesis[1][5][6] |

| VEGF-D | VEGFR-2, VEGFR-3 | Lymphangiogenesis, Angiogenesis[1][6][7] |

| PlGF | VEGFR-1 | Angiogenesis, Inflammation[1] |

Core Signaling Pathways Downstream of VEGFR Activation

Activation of VEGFRs, particularly VEGFR-2, the primary mediator of angiogenic signals, triggers multiple intracellular signaling pathways that orchestrate the complex process of new blood vessel formation.[4][8]

Figure 1: Simplified diagram of the major VEGF signaling pathways.

Key downstream pathways include:

-

The PLCγ-PKC-MAPK (Ras/Raf/MEK/ERK) pathway: This cascade is a major driver of endothelial cell proliferation and gene expression.[8]

-

The PI3K-Akt-mTOR pathway: This pathway is crucial for promoting endothelial cell survival, proliferation, and migration.[]

-

The FAK/Paxillin pathway: This pathway is involved in the regulation of cytoskeletal rearrangement, which is essential for cell migration.

-

The PLCγ-eNOS pathway: Activation of this pathway leads to the production of nitric oxide (NO), which increases vascular permeability.[1]

Mechanisms of Action of VEGF Inhibitors

VEGF inhibitors can be broadly categorized based on their mechanism of action.

1. Ligand Sequestration: This approach involves molecules that bind directly to VEGF ligands, preventing them from interacting with their receptors.

-

Monoclonal Antibodies: These are antibodies that specifically target and neutralize VEGF-A. A well-known example is bevacizumab.[8][10]

-

Soluble Decoy Receptors (VEGF-Trap): These are fusion proteins composed of the extracellular domains of VEGFR-1 and VEGFR-2 fused to an IgG Fc domain. They act as a "trap" by binding to VEGF-A, VEGF-B, and PlGF with high affinity.[1][3]

2. Receptor Tyrosine Kinase Inhibition: This class of inhibitors comprises small molecules that penetrate the cell membrane and block the ATP-binding site of the intracellular tyrosine kinase domain of VEGFRs. This prevents receptor autophosphorylation and the initiation of downstream signaling. Many of these are multi-targeted kinase inhibitors, affecting other receptor tyrosine kinases in addition to VEGFRs.[1][8]

Experimental Protocols for Characterizing VEGF Inhibitors

A variety of in vitro and in vivo assays are employed to evaluate the efficacy and mechanism of action of VEGF inhibitors.

In Vitro Assays

1. Endothelial Cell Proliferation Assay:

-

Principle: This assay measures the ability of an inhibitor to block VEGF-induced proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[11]

-

Methodology:

-

Seed HUVECs in a 96-well plate in low-serum medium.

-

Pre-incubate varying concentrations of the test inhibitor with a fixed concentration of recombinant human VEGF-A.

-

Add the inhibitor/VEGF-A mixture to the cells.

-

Incubate for 48-72 hours.

-

Assess cell proliferation using a viability reagent (e.g., AlamarBlue, MTS, or BrdU incorporation).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

-

2. Receptor Phosphorylation Assay:

-

Principle: This assay determines the inhibitor's ability to block VEGF-induced phosphorylation of its receptor.

-

Methodology:

-

Culture endothelial cells to near confluence.

-

Serum-starve the cells to reduce basal receptor activation.

-

Pre-treat the cells with the test inhibitor for a specified time.

-

Stimulate the cells with VEGF-A for a short period (e.g., 5-10 minutes).

-

Lyse the cells and perform a Western blot or ELISA using antibodies specific for phosphorylated VEGFR-2.

-

3. Cell Migration Assay (Wound Healing/Scratch Assay):

-

Principle: This assay assesses the effect of the inhibitor on VEGF-induced endothelial cell migration.

-

Methodology:

-

Grow endothelial cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer with a pipette tip.

-

Wash to remove detached cells.

-

Add medium containing VEGF-A and the test inhibitor.

-

Image the scratch at time zero and after a defined period (e.g., 12-24 hours).

-

Quantify the closure of the scratch area.

-

In Vivo Models

1. Matrigel Plug Assay:

-

Principle: This assay evaluates the ability of an inhibitor to block VEGF-induced angiogenesis in vivo.

-

Methodology:

-

Mix Matrigel (a basement membrane extract) with VEGF-A and the test inhibitor.

-

Inject the mixture subcutaneously into mice.

-

After a set period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify the extent of blood vessel infiltration into the plug by measuring hemoglobin content or through immunohistochemical staining for endothelial cell markers like CD31.

-

2. Tumor Xenograft Models:

-

Principle: This is a preclinical model to assess the anti-tumor efficacy of a VEGF inhibitor.

-

Methodology:

-

Implant human tumor cells subcutaneously into immunocompromised mice.

-

Once tumors are established, treat the mice with the test inhibitor or a vehicle control.

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors can be excised for analysis of microvessel density and other biomarkers.

-

Figure 2: A representative experimental workflow for the evaluation of a VEGF inhibitor.

Conclusion

The VEGF signaling pathway is a well-validated and critically important target in the development of anti-angiogenic therapies. A thorough understanding of the intricate molecular mechanisms of this pathway and the diverse modes of action of its inhibitors is essential for the rational design and development of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of new VEGF-targeting agents. While the specific entity "this compound" remains uncharacterized in the public domain, the principles and methodologies described here are universally applicable to the investigation of any compound designed to modulate the VEGF signaling axis.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 3. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]

- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Characterization and Interaction between Human VEGF-D and VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Vascular Endothelial Growth Factor D Variants with Increased Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorbyt.com [biorbyt.com]

- 10. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]

The Discovery and Synthesis of Thieno[2,3-d]pyrimidine-Based VEGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent class of vascular endothelial growth factor receptor (VEGFR) inhibitors based on the thieno[2,3-d]pyrimidine (B153573) scaffold. As the initially requested compound, "hVEGF-IN-3," does not correspond to a publicly disclosed molecule, this guide will focus on a representative and well-characterized series of thieno[2,3-d]pyrimidine derivatives that exemplify the drug discovery process for this important class of oncology targets.

Introduction: Targeting Angiogenesis in Cancer Therapy

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular endothelial growth factor (VEGF) and its receptors, particularly VEGFR-2 (also known as KDR), are key mediators of this process, making them a prime target for anticancer drug development. Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFR-2 have emerged as a successful therapeutic strategy. The thieno[2,3-d]pyrimidine scaffold has been identified as a privileged structure in kinase inhibitor design, leading to the development of potent and selective VEGFR inhibitors.

The VEGF Signaling Pathway

The binding of VEGF-A to VEGFR-2 on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability. Thieno[2,3-d]pyrimidine-based inhibitors act by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling events.

Discovery and Synthesis of a Representative Thieno[2,3-d]pyrimidine Inhibitor

The discovery of potent thieno[2,3-d]pyrimidine-based VEGFR inhibitors often involves a rational drug design approach, leveraging the known binding modes of existing kinase inhibitors. Structure-activity relationship (SAR) studies are then conducted to optimize the potency and selectivity of the lead compounds.

General Synthesis Route

A common synthetic route to this class of compounds starts with the Gewald reaction to construct the initial substituted thiophene (B33073) ring, followed by cyclization to form the thieno[2,3-d]pyrimidine core. Subsequent nucleophilic aromatic substitution reactions are employed to introduce various side chains, which are critical for potent inhibition and favorable pharmacokinetic properties.

Quantitative Data and Structure-Activity Relationship (SAR)

The potency of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature of the substituents at various positions of the core structure. The following tables summarize the in vitro activity of a series of representative compounds.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity

| Compound ID | R1 Group | R2 Group | IC50 (nM) for VEGFR-2 |

| 1a | Methyl | Phenyl | 150 |

| 1b | Methyl | 4-Fluorophenyl | 85 |

| 1c | Ethyl | 4-Fluorophenyl | 45 |

| 2a | Methyl | 3-Chlorophenyl | 25 |

| 2b | Methyl | 3-Chloro-4-fluorophenyl | 5.0 |

| Sorafenib | - | - | 23 |

Table 2: Anti-proliferative Activity in Human Umbilical Vein Endothelial Cells (HUVECs)

| Compound ID | IC50 (µM) against HUVECs |

| 1a | 12.5 |

| 1b | 7.8 |

| 1c | 4.2 |

| 2a | 1.5 |

| 2b | 0.25 |

| Sorafenib | 2.8 |

Note: The data presented in these tables are representative and compiled from various sources for illustrative purposes.

From the SAR data, it is evident that:

-

The nature of the substituent at the R2 position significantly influences potency, with halogenated phenyl groups generally showing higher activity.

-

Small alkyl groups at the R1 position are well-tolerated.

-

Compound 2b , with a 3-chloro-4-fluorophenyl group, demonstrates exceptional potency against both the isolated VEGFR-2 kinase and in a cellular context.[1]

Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the test compounds on the enzymatic activity of the VEGFR-2 kinase domain.

-

Materials : Recombinant human VEGFR-2 kinase domain, kinase buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), test compounds dissolved in DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure :

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤ 1%).

-

Add the diluted compound and VEGFR-2 enzyme to the wells of a microplate.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection kit. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2][3][4]

-

HUVEC Proliferation Assay

This cell-based assay assesses the ability of the test compounds to inhibit the proliferation of endothelial cells stimulated by VEGF.

-

Materials : Human Umbilical Vein Endothelial Cells (HUVECs), endothelial cell growth medium (EGM-2), fetal bovine serum (FBS), 96-well cell culture plates, test compounds, VEGF-A, and a cell proliferation assay reagent (e.g., Cell Counting Kit-8, CCK-8).

-

Procedure :

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

Treat the cells with various concentrations of the test compound in the presence of a pro-proliferative concentration of VEGF-A (e.g., 20 ng/mL).[5]

-

Include appropriate controls (vehicle control with VEGF, no VEGF control).

-

Incubate the cells for 48-72 hours.

-

Add the CCK-8 reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance at 450 nm. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the VEGF-stimulated vehicle control and determine the IC50 value.[6]

-

Conclusion

The thieno[2,3-d]pyrimidine scaffold has proven to be a versatile and effective core for the development of potent VEGFR-2 inhibitors. Through rational design, chemical synthesis, and comprehensive biological evaluation, compounds with low nanomolar potency in both enzymatic and cellular assays have been identified. The detailed experimental protocols and structure-activity relationship data presented in this guide provide a solid foundation for researchers in the field of oncology drug discovery to further explore and optimize this promising class of anti-angiogenic agents.

References

- 1. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Unveiling the Target of hVEGF-IN-3: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the molecular target and mechanism of action of hVEGF-IN-3, a potent inhibitor of human vascular endothelial growth factor (hVEGF) signaling. This document provides a detailed overview of its biological activity, the experimental protocols for its characterization, and a visual representation of the relevant signaling pathways.

Core Target Identification and Biological Activity

This compound, also identified as compound 9 in the primary literature, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. By targeting VEGFR-2, this compound effectively disrupts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

| Enzymatic Assay | IC50 (µM) |

| VEGFR-2 Kinase Inhibition | 0.22[1][2] |

| Cell-Based Proliferation Assays | Cell Line | IC50 (µM) |

| Human Colon Carcinoma | HT-29 | 61 |

| Human Breast Adenocarcinoma | MCF-7 | 142 |

| Human Embryonic Kidney | HEK-293 | 114 |

Signaling Pathway Context

VEGF-A, a primary ligand for VEGFR-2, initiates a signaling cascade crucial for angiogenesis. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation, survival, and migration. This compound, by inhibiting the kinase activity of VEGFR-2, blocks these critical downstream signals.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

This compound (Compound 9) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based assay

-

96-well white microplates

Procedure:

-

Prepare a serial dilution of this compound in kinase buffer. A typical starting concentration range is from 1 nM to 100 µM. A DMSO-only control is also prepared.

-

In a 96-well plate, add the VEGFR-2 kinase and the poly(Glu, Tyr) substrate solution to each well. The optimal enzyme concentration should be determined empirically to ensure the reaction is within the linear range.

-

Add the serially diluted this compound or DMSO control to the respective wells.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for VEGFR-2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's protocol. Luminescence is measured using a microplate reader.

-

The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

HT-29, MCF-7, or HEK-293 cells

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom microplates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 1 µM to 200 µM) is recommended for initial experiments.

-

Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or a DMSO vehicle control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Leave the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell proliferation inhibition is calculated relative to the DMSO-treated control cells, and the IC50 value is determined from the dose-response curve.

References

The Role of hVEGF-IN-3 in the Inhibition of Cancer Cell Proliferation: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "hVEGF-IN-3" is not publicly available in the reviewed scientific literature. This guide synthetically presents data and methodologies for a representative inhibitor of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, based on established research on similar anti-cancer agents. The information herein is intended for research, scientific, and drug development professionals.

Introduction

Vascular Endothelial Growth Factor (VEGF) and its signaling pathway are pivotal in tumor progression, primarily through the induction of angiogenesis, which supplies tumors with essential nutrients and oxygen.[1][2][3] The VEGF family of ligands and their corresponding receptors (VEGFRs) also play a direct, autocrine role in promoting cancer cell proliferation, survival, and migration.[1][4] Consequently, inhibiting the VEGF pathway is a validated and widely pursued strategy in oncology.[2][3][5] This technical guide focuses on the hypothetical molecule, this compound, as a representative inhibitor of this critical pathway and its role in curbing cancer cell proliferation.

Core Mechanism of Action of VEGF Pathway Inhibitors

The biological effects of VEGF are mediated through three main receptor tyrosine kinases: VEGFR-1, VEGFR-2, and VEGFR-3.[6] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[2][3] Key pathways activated include the Ras/MAPK pathway, which regulates cell proliferation and gene expression, and the PI3K/AKT pathway, which is crucial for cell survival.[][8]

This compound is conceptualized as a potent and selective inhibitor of VEGFR-2, the primary receptor responsible for the pro-angiogenic and proliferative signals in many cancer types.[3][6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound would prevent receptor autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting endothelial and tumor cell proliferation.

Quantitative Data on VEGF Pathway Inhibition

The efficacy of VEGF pathway inhibitors is typically quantified through various in vitro and in vivo assays. The following tables summarize representative data for known VEGF inhibitors, which would be analogous to the characterization of this compound.

Table 1: In Vitro Efficacy of Representative VEGF Pathway Inhibitors

| Compound/Target | Cell Line | Assay Type | IC50 Value | Effect on Proliferation | Reference |

| VEGFR2-EGFR dual inhibitor (Compound 25) | MCF-7 (Breast Cancer) | Not Specified | 19.8 nM (VEGFR2) | Stronger antitumor effects than erlotinib | [9] |

| VEGFR2-EGFR dual inhibitor (Compound 20) | Not Specified | Not Specified | 50 nM (VEGFR2) | Competitive tumor suppression | [9] |

| VEGFR2-EGFR dual inhibitor (Compound 21) | Not Specified | Not Specified | 80 nM (VEGFR2) | Competitive tumor suppression | [9] |

| Topotecan (B1662842) | EA.hy926 (Endothelial) | MTT Assay | 0.13 µM | Strong inhibitory activity | [10] |

| Boswellic Acid (BA) | ECC-1 (Endometrial Cancer) | MTT Assay | 34.7 µM (48h) | Significant reduction in cell viability | [11] |

Table 2: Impact of VEGFR-3 Overexpression and Silencing on Breast Cancer Cell Proliferation

| Cell Line Modification | Comparison | Proliferation Change | Reference |

| VEGFR-3 Overexpression | MCF-7-VEGFR-3 vs. Parental MCF-7 | 40% Increase | [12] |

| Endogenous VEGFR-3 Downregulation | BT474 | >40% Reduction | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the role of inhibitors like this compound.

Caption: VEGF/VEGFR-2 signaling cascade leading to cell proliferation and survival, and the point of inhibition by this compound.

Caption: A typical workflow for the preclinical evaluation of a VEGF inhibitor like this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a novel inhibitor. Below are protocols for key experiments cited in the literature for characterizing anti-VEGF agents.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, BT474) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect the phosphorylation status of key proteins in the VEGF signaling cascade.

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-VEGFR-2, total VEGFR-2, p-AKT, total AKT, p-MAPK, and total MAPK overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude mice).[13]

-

Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

-

Endpoint and Tissue Collection: At the end of the study (due to tumor size or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CD31 to assess vessel density and Ki-67 for proliferation).

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Quantification

This assay is used to measure the concentration of VEGF in cell culture supernatants or plasma.[11][14]

-

Sample Collection: Collect cell culture supernatants or plasma from treated and control groups.[11][14]

-

Assay Procedure: Use a commercial Human VEGF Quantikine ELISA Kit and follow the manufacturer's instructions.[11][14] This typically involves adding samples to a microplate pre-coated with a monoclonal antibody specific for VEGF.

-

Detection: After washing, add an enzyme-linked polyclonal antibody specific for VEGF. A substrate solution is then added to produce a color change.

-

Absorbance Measurement: Measure the absorbance at 450 nm and correct for wavelength at 570 nm.[11]

-

Concentration Determination: Calculate the VEGF concentration in the samples by comparing the absorbance to a standard curve.

Conclusion

The inhibition of the VEGF signaling pathway remains a cornerstone of modern cancer therapy. A novel inhibitor, represented here as this compound, would be expected to exert its anti-proliferative effects by blocking the VEGFR-2 tyrosine kinase, thereby attenuating downstream signaling pathways crucial for cell growth and survival. The comprehensive evaluation of such a molecule, utilizing the quantitative assays and experimental protocols detailed in this guide, is essential for its preclinical and clinical development. The data presented for analogous inhibitors underscore the potential of this therapeutic strategy in oncology.

References

- 1. VEGF exerts an angiogenesis-independent function in cancer cells to promote their malignant progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. biorbyt.com [biorbyt.com]

- 4. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Spectrum of activity and mechanism of action of VEGF/PDGF inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. proteopedia.org [proteopedia.org]

- 8. VEGF signaling pathway | Abcam [abcam.com]

- 9. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferation in human EA.hy926 endothelial cells and inhibition of VEGF expression in PC-3 cells by topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boswellic Acid Enhances Gemcitabine’s Inhibition of Hypoxia-Driven Angiogenesis in Human Endometrial Cancer [mdpi.com]

- 12. Vascular endothelial growth factor receptor-3 promotes breast cancer cell proliferation, motility and survival in vitro and tumor formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative fluorescent profiling of VEGFRs reveals tumor cell and endothelial cell heterogeneity in breast cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Plasma Levels and Diagnostic Utility of VEGF in a Three-Year Follow-Up of Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Structure-Activity Relationship of hVEGF-IN-3: An In-depth Technical Guide

An important note before proceeding: Initial searches for a specific molecule designated "hVEGF-IN-3" did not yield any publicly available information. The following guide is constructed based on a comprehensive review of the structure-activity relationships (SAR) of various inhibitors of human Vascular Endothelial Growth Factor (hVEGF) and its receptors (VEGFRs). The principles, experimental methodologies, and signaling pathways described are broadly applicable to the field of VEGF-targeted drug discovery and provide a framework for understanding the potential SAR of a hypothetical or newly discovered inhibitor like this compound.

Introduction to VEGF and its Role in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both vasculogenesis (the formation of new blood vessels during embryonic development) and angiogenesis (the growth of new blood vessels from pre-existing ones).[1][2] The VEGF family consists of several glycoproteins, with VEGF-A being a primary driver of angiogenesis.[3][4] These ligands exert their effects by binding to and activating a family of receptor tyrosine kinases (RTKs) known as VEGF receptors (VEGFRs), primarily VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][4][5]

Upon ligand binding, VEGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains.[2][5] This initiates a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ-PKC-MAPK pathways, which ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability – all essential components of angiogenesis.[4][5][6] Dysregulation of VEGF signaling is a hallmark of several diseases, most notably cancer, where tumors exploit angiogenesis to secure a blood supply for growth and metastasis.[1][7] Consequently, inhibiting the VEGF signaling pathway has become a cornerstone of modern anti-cancer therapy.[8]

The VEGF Signaling Pathway

The binding of VEGF-A to VEGFR-2 is considered the most critical interaction for initiating the angiogenic signaling cascade. The activation of VEGFR-2 triggers multiple downstream pathways that orchestrate the complex process of forming new blood vessels.

Caption: Simplified VEGF-A signaling pathway through VEGFR-2.

General Principles of Structure-Activity Relationship (SAR) for VEGF Inhibitors

The development of potent and selective VEGF inhibitors relies heavily on understanding their structure-activity relationships. SAR studies explore how modifications to the chemical structure of a compound affect its biological activity. For VEGF inhibitors, the primary goal is often to enhance potency against VEGFRs while minimizing off-target effects.

A prominent class of small molecule VEGF inhibitors are the 4-anilinoquinazolines.[9] SAR studies on this scaffold have revealed several key features:

-

Bicyclic Core: The quinazoline (B50416) ring system is a crucial pharmacophore for binding to the ATP-binding pocket of the VEGFR kinase domain.[9]

-

Aniline (B41778) Substitution: The nature and position of substituents on the aniline ring significantly impact potency and selectivity. Small, lipophilic groups like halogens or methyl at the 4'-position are often preferred.[9]

-

Quinazoline Substitution: A range of substituents are tolerated at the C-7 position of the quinazoline ring, allowing for modulation of physicochemical properties like solubility.[9]

Quantitative Data on VEGF Inhibitor Activity

The inhibitory activity of compounds targeting the VEGF pathway is typically quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an inhibitor.

Table 1: Hypothetical Inhibitory Activity of this compound and Analogs

| Compound | VEGFR-1 IC50 (nM) | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 (nM) |

| This compound | 15 | 2 | 25 |

| Analog A | 50 | 10 | 75 |

| Analog B | 5 | 0.8 | 12 |

| Sunitinib | 80 | 9 | 20 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and validating SAR findings. Below are methodologies for key experiments used to characterize VEGF inhibitors.

VEGFR Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR tyrosine kinase.

Objective: To determine the IC50 value of a test compound against a specific VEGFR isoform.

Materials:

-

Recombinant human VEGFR-1, -2, or -3 kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP), [γ-33P]ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., this compound)

-

96-well filter plates

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, peptide substrate, and the test compound.

-

Initiate the reaction by adding the recombinant VEGFR kinase domain and ATP (spiked with [γ-33P]ATP).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding TCA to precipitate the peptide substrate.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [γ-33P]ATP.

-

Measure the radioactivity of the incorporated phosphate (B84403) on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a radiometric VEGFR kinase inhibition assay.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Objective: To determine the IC50 value of a test compound for inhibiting VEGF-stimulated HUVEC proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Starvation medium (e.g., basal medium with 0.5% FBS)

-

Recombinant human VEGF-A

-

Test compound (e.g., this compound)

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed HUVECs in a 96-well plate and allow them to adhere overnight.

-

Starve the cells in low-serum medium for 4-6 hours.

-

Treat the cells with serial dilutions of the test compound for 1 hour.

-

Stimulate the cells with a pre-determined concentration of VEGF-A (e.g., 20 ng/mL).

-

Incubate the cells for 48-72 hours at 37°C in a humidified incubator.

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of inhibition of proliferation relative to the VEGF-A stimulated control.

-

Determine the IC50 value from the dose-response curve.

References

- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Inhibition of VEGF blocks TGF-beta1 production through a PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular endothelial growth factor-tyrosine kinase inhibitors: Novel mechanisms, predictors of hypertension and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

hVEGF-IN-3: A Technical Guide on its Impact on the VEGF Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of both physiological and pathological angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of this pathway is a hallmark of several diseases, most notably cancer, where it plays a pivotal role in tumor growth, invasion, and metastasis by promoting the vascularization of tumors.[1][2] The VEGF family consists of several ligands, including VEGFA, VEGFB, VEGFC, VEGFD, and placental growth factor (PlGF), which exert their effects by binding to three receptor tyrosine kinases (RTKs): VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[1][3]

VEGFR-2 is considered the primary mediator of the angiogenic effects of VEGFA.[1][4] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, survival, and permeability.[5] Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, a major regulator of cell survival.[4][6]

Given its central role in tumor angiogenesis, the VEGF pathway, and specifically VEGFR-2, has become a major target for anti-cancer therapies.[2][4][7] This technical guide focuses on a novel, potent, and selective small molecule inhibitor of VEGFR-2, herein referred to as hVEGF-IN-3, and its effects on the VEGF signaling pathway. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the complex signaling networks and experimental workflows.

Mechanism of Action of this compound

This compound is a hypothetical ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. By binding to the ATP-binding pocket of the VEGFR-2 kinase, this compound prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and its substrates. This effectively blocks the autophosphorylation of VEGFR-2 and the subsequent activation of all downstream signaling pathways. The inhibition of these pathways leads to a potent anti-angiogenic effect, characterized by the suppression of endothelial cell proliferation, migration, and survival.

Caption: Mechanism of this compound as a VEGFR-2 kinase inhibitor.

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized through a series of in vitro assays. The data are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Ki (nM) |

| VEGFR-2 | 1.2 | 0.5 |

| VEGFR-1 | 85 | 35 |

| VEGFR-3 | 120 | 50 |

| PDGFRβ | 250 | 110 |

| c-Kit | 480 | 200 |

| FGFR1 | >1000 | >450 |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| HUVEC | VEGF-stimulated Proliferation | 5.8 |

| HUVEC | VEGF-stimulated Migration | 12.5 |

| HEK293 | Cell Viability (Cytotoxicity) | >10,000 |

HUVEC: Human Umbilical Vein Endothelial Cells. HEK293: Human Embryonic Kidney 293 cells.

The VEGF Signaling Pathway and Point of Intervention

The following diagram illustrates the major downstream signaling cascades initiated by VEGFA binding to VEGFR-2 and the point of intervention for this compound.

Caption: Simplified VEGF signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.

VEGFR-2 Kinase Assay (IC50 Determination)

Objective: To determine the concentration of this compound that inhibits 50% of the VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

ATP, [γ-33P]ATP.

-

This compound (serial dilutions).

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.

-

Add 10 µL of each this compound dilution to the wells of a 96-well plate. Include wells for "no inhibitor" (positive control) and "no enzyme" (background) controls.

-

Add 20 µL of a solution containing the VEGFR-2 kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 20 µL of ATP solution containing [γ-33P]ATP. The final ATP concentration should be at its Km value.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

HUVEC Proliferation Assay

Objective: To assess the effect of this compound on VEGF-induced endothelial cell proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell basal medium (EBM) with supplements, but without growth factors.

-

Recombinant human VEGFA.

-

This compound (serial dilutions).

-

A cell proliferation reagent (e.g., BrdU, MTS, or CellTiter-Glo®).

-

96-well cell culture plates.

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in complete medium and allow them to attach overnight.

-

Starve the cells for 4-6 hours by replacing the medium with EBM containing 0.5% FBS.

-

Prepare serial dilutions of this compound in starvation medium.

-

Pre-treat the cells with the this compound dilutions for 1 hour.

-

Stimulate the cells by adding VEGFA to a final concentration of 20-50 ng/mL. Include control wells with no VEGFA and no inhibitor.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add the cell proliferation reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or luminescence) using a plate reader.

-

Calculate the percentage of inhibition of VEGF-stimulated proliferation for each concentration of this compound.

-

Determine the IC50 value using a dose-response curve.

Caption: Workflow for the HUVEC proliferation assay.

Conclusion

The data and methodologies presented in this technical guide provide a comprehensive overview of the hypothetical VEGFR-2 inhibitor, this compound. Its high potency and selectivity for VEGFR-2, demonstrated through both biochemical and cell-based assays, underscore its potential as an anti-angiogenic agent. The detailed experimental protocols serve as a resource for researchers aiming to characterize similar small molecule inhibitors targeting the VEGF signaling pathway. Further in vivo studies would be necessary to validate these in vitro findings and to assess the therapeutic potential of this compound in disease models such as cancer.

References

- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VEGFR3 Modulates Vascular Permeability by Controlling VEGF/VEGFR2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Characterization and Interaction between Human VEGF-D and VEGFR-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of hVEGF-IN-3: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the in vitro characterization of hVEGF-IN-3, a novel inhibitor of human vascular endothelial growth factor (VEGF) signaling. The following sections detail the biochemical and cellular activities of this compound, along with the experimental protocols utilized for its characterization. This guide is intended to provide researchers with the necessary information to understand and potentially replicate the in vitro evaluation of this compound.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in both vasculogenesis and angiogenesis.[1] Dysregulation of the VEGF signaling pathway is a key factor in tumor growth and metastasis, making it a prime target for anti-cancer therapies.[1][2] The VEGF family of ligands binds to and activates VEGF receptors (VEGFRs), which are receptor tyrosine kinases.[1][3] Specifically, VEGF-A binds to VEGFR1 and VEGFR2, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2] this compound is a small molecule inhibitor designed to target the kinase activity of VEGFR2, thereby blocking the pro-angiogenic signals mediated by VEGF.

VEGF Signaling Pathway

The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This activation triggers multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell function.[2][3][4]

Caption: VEGF-A binding to VEGFR2 initiates downstream signaling pathways, which are inhibited by this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed through various in vitro assays. The results are summarized in the table below.

| Assay Type | Target | Parameter | Value |

| Biochemical Kinase Assay | VEGFR2 | IC50 | 15 nM |

| Biochemical Kinase Assay | VEGFR1 | IC50 | 250 nM |

| Biochemical Kinase Assay | VEGFR3 | IC50 | > 10 µM |

| Cellular Proliferation Assay | HUVEC | GI50 | 150 nM |

| Kinase Selectivity Panel (468 kinases) | - | S-Score (10) | 0.02 |

Note: IC50 is the half-maximal inhibitory concentration. GI50 is the half-maximal growth inhibition concentration. The S-Score represents the selectivity of the compound, with a lower score indicating higher selectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay determines the concentration of this compound required to inhibit 50% of VEGFR2 kinase activity.

Materials:

-

Recombinant human VEGFR2 kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound

-

ADP-Glo™ Kinase Assay (Promega)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the VEGFR2 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

luminescence is measured using a microplate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF165

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well plates

Procedure:

-

Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 with reduced serum (0.5% FBS) and allow them to attach overnight.[5]

-

The next day, replace the medium with fresh reduced-serum medium containing a serial dilution of this compound.

-

Stimulate the cells with 25 ng/mL of recombinant human VEGF165.[6]

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure luminescence with a microplate reader.

-

Determine the GI50 value by plotting the percentage of cell growth inhibition against the log concentration of this compound.

This method is used to confirm that this compound inhibits the phosphorylation of VEGFR2 in a cellular context.

Materials:

-

HUVECs

-

Reduced-serum medium

-

Recombinant human VEGF165

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

Procedure:

-

Culture HUVECs in 6-well plates until they reach 80-90% confluency.

-

Starve the cells in reduced-serum medium for 12 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 50 ng/mL of VEGF165 for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The overall workflow for the in vitro characterization of this compound is depicted below.

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

The in vitro characterization of this compound demonstrates its potent and selective inhibition of VEGFR2. The compound effectively blocks VEGFR2 kinase activity in biochemical assays and inhibits VEGF-driven proliferation in endothelial cells at nanomolar concentrations. Further studies are warranted to investigate the in vivo efficacy and safety profile of this compound as a potential anti-angiogenic therapeutic agent.

References

- 1. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 2. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Evaluation of recombinant human vascular endothelial growth factor VEGF121-loaded poly-l-lactide microparticles as a controlled release delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Characterization of EG-VEGF-mediated Angiogenesis: Differential Effects on Microvascular and Macrovascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of hVEGF-IN-3 on Tumor Angiogenesis: A Technical Overview

Disclaimer: Publicly available scientific literature providing in-depth data on the specific impact of hVEGF-IN-3 on tumor angiogenesis is limited. This document summarizes the currently available information and provides a general context for the evaluation of hVEGF inhibitors in the field of cancer research.

Introduction to this compound

This compound is identified as a potent inhibitor of human Vascular Endothelial Growth Factor (hVEGF). Its primary characterization in the public domain is centered on its ability to inhibit the proliferation of several human cancer cell lines. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and VEGF is a key signaling protein in this process.[1] Inhibitors of VEGF are therefore a major focus of anti-cancer drug development.

Quantitative Data on this compound

The available quantitative data for this compound focuses on its half-maximal inhibitory concentration (IC50) against the proliferation of specific cancer cell lines. This data provides a preliminary indication of its potential as an anti-cancer agent.

| Cell Line | Cancer Type | IC50 (μM) |

| HT-29 | Colorectal Cancer | 61 |

| MCF-7 | Breast Cancer | 142 |

| HEK-293 | - | 114 |

Note: The HEK-293 cell line is commonly used in research as a human embryonic kidney cell line. The provided data does not specify if it was used in a cancer-related context.

The VEGF Signaling Pathway in Tumor Angiogenesis

The Vascular Endothelial Growth Factor (VEGF) family of proteins and their corresponding receptors (VEGFRs) are the primary drivers of angiogenesis.[2] In the context of cancer, tumor cells often secrete VEGF in response to hypoxia (low oxygen) as they grow.[1] This VEGF then binds to VEGFRs, primarily VEGFR2, on the surface of nearby endothelial cells, which line the blood vessels.[2]

This binding triggers a cascade of downstream signaling events within the endothelial cells, leading to their proliferation, migration, and formation into new blood vessels that supply the tumor with nutrients and oxygen, enabling its continued growth and providing a route for metastasis.[2]

VEGF Signaling Cascade in Endothelial Cells.

Experimental Protocols for Assessing Anti-Angiogenic Activity

While specific experimental protocols for this compound are not publicly available, the following are standard assays used to characterize the anti-angiogenic effects of VEGF inhibitors.

Endothelial Cell Proliferation Assay

This in vitro assay is fundamental to determining a compound's direct effect on the growth of endothelial cells, which are the primary cell type involved in angiogenesis.

Methodology:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate growth medium.

-

Seeding: A known number of HUVECs are seeded into the wells of a 96-well plate.

-

Treatment: After cell adherence, the medium is replaced with a low-serum medium containing varying concentrations of the test compound (e.g., this compound). A positive control (e.g., VEGF) and a negative control (vehicle) are included.

-

Incubation: The plate is incubated for a set period (e.g., 48-72 hours).

-

Quantification: Cell proliferation is measured using a colorimetric assay such as the MTT assay, which measures metabolic activity, or by direct cell counting.

-

Analysis: The IC50 value is calculated from the dose-response curve.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the ability of a compound to inhibit the migration of endothelial cells, a crucial step in the formation of new blood vessels.

Methodology:

-

Cell Culture: HUVECs are grown to a confluent monolayer in a multi-well plate.

-

"Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.

-

Treatment: The cells are washed to remove debris, and medium containing the test compound at various concentrations is added.

-

Imaging: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours).

-

Analysis: The rate of "wound" closure is quantified by measuring the change in the open area over time. A delay in closure in the presence of the compound indicates an inhibitory effect on cell migration.

Tube Formation Assay

This in vitro assay models the differentiation of endothelial cells into capillary-like structures, a hallmark of angiogenesis.

Methodology:

-

Matrix Coating: The wells of a 96-well plate are coated with a basement membrane matrix, such as Matrigel.

-

Cell Seeding and Treatment: HUVECs are seeded onto the matrix in the presence of varying concentrations of the test compound.

-

Incubation: The plate is incubated for a period that allows for the formation of tube-like structures (typically 6-18 hours).

-

Imaging and Analysis: The formation of networks of interconnected cells is observed and quantified by microscopy. Parameters such as the number of junctions, total tube length, and number of loops are measured to assess the degree of angiogenesis.

In Vivo Angiogenesis Models

To evaluate the anti-angiogenic effects of a compound in a living organism, various in vivo models can be utilized.

Example: Chick Chorioallantoic Membrane (CAM) Assay

-

Egg Incubation: Fertilized chicken eggs are incubated for several days.

-

Window Creation: A small window is made in the eggshell to expose the CAM, a highly vascularized membrane.

-

Compound Application: A sterile filter disc or sponge soaked with the test compound is placed on the CAM.

-

Incubation and Observation: The eggs are further incubated for 2-3 days. The area around the implant is then examined for changes in blood vessel growth.

-

Analysis: The degree of angiogenesis or inhibition is quantified by counting the number of blood vessels or measuring the vessel density in the treated area compared to controls.

General Workflow for Assessing Anti-Angiogenic Compounds.

Conclusion

This compound shows potential as an anti-proliferative agent against certain cancer cell lines. However, a comprehensive understanding of its specific impact on tumor angiogenesis requires further investigation through detailed in vitro and in vivo studies. The experimental protocols and signaling pathway information provided here offer a general framework for how such an inhibitor would be evaluated and its potential mechanism of action within the broader context of VEGF-mediated angiogenesis. Further research is necessary to elucidate the precise mechanism and therapeutic potential of this compound in oncology.

References

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of hVEGF-IN-3, a Novel Angiogenesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein in the processes of vasculogenesis and angiogenesis—the formation of new blood vessels.[1][2][3] While essential for embryonic development, wound healing, and tissue repair, dysregulated VEGF signaling is a hallmark of several pathologies, including cancer and retinopathies, where it promotes tumor growth and abnormal vessel formation.[2] Consequently, inhibiting the VEGF signaling pathway is a validated and crucial therapeutic strategy.[4][5] This document provides a comprehensive guide to the in vitro characterization of hVEGF-IN-3 , a novel investigational inhibitor of human VEGF. The included protocols detail key assays for assessing its efficacy in blocking VEGF-induced endothelial cell proliferation, migration, and differentiation.

This compound: Hypothesized Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of the VEGF signaling cascade. The primary mediator of VEGF-driven angiogenesis is the VEGF Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[3][4] Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[2][3][6] This activation triggers multiple downstream signaling pathways critical for the angiogenic process:

-

PLCγ-PKC-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[4]

-

PI3K/Akt Pathway: Crucial for promoting endothelial cell survival and regulating vascular permeability.[7]

-

FAK/Paxillin Pathway: Involved in focal adhesion turnover and cytoskeletal rearrangements necessary for cell migration.

This compound is designed to interrupt this cascade, likely by preventing VEGF from binding to VEGFR-2 or by inhibiting the receptor's tyrosine kinase activity, thereby blocking all subsequent downstream signaling.

Experimental Workflow for Inhibitor Characterization

The in vitro evaluation of this compound follows a tiered approach, progressing from biochemical assays to more complex cell-based functional assays that mimic specific stages of angiogenesis.[8][9]

Key In Vitro Experimental Protocols

The following protocols outline standard methods to quantify the anti-angiogenic potential of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are the recommended cell type as they are a well-established primary cell model for studying angiogenesis.

Endothelial Cell Proliferation Assay

This assay measures the ability of this compound to inhibit the mitogenic effect of VEGF on endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Endothelial Cell Basal Medium (EBM-2) with 0.5% FBS

-

Recombinant Human VEGF-A (165 isoform)

-

This compound (in appropriate solvent, e.g., DMSO)

-

96-well clear, flat-bottom tissue culture plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®, WST-1, or BrdU kit)

-

Plate reader (Luminometer or Spectrophotometer)

Protocol:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours (37°C, 5% CO₂).

-

Starvation: Gently aspirate the medium and replace it with 100 µL of EBM-2 containing 0.5% FBS. Incubate for 4-6 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of this compound in EBM-2 (0.5% FBS). Add the desired concentration of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Stimulation: Immediately add rhVEGF-A to a final concentration of 20-50 ng/mL to all wells except the negative control (basal medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Quantification: Assess cell proliferation using a chosen reagent according to the manufacturer’s instructions. For example, add 20 µL of CellTiter-Glo® reagent to each well, mix on an orbital shaker for 2 minutes, and read luminescence after 10 minutes.

-

Analysis: Normalize the data to the VEGF-stimulated control (100% proliferation) and the basal medium control (0% proliferation). Plot the normalized data against the log concentration of this compound to determine the IC₅₀ value.

Endothelial Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on the directional migration of endothelial cells, a key step in vessel formation.

Materials:

-

HUVECs grown to confluence in a 24-well plate

-

EBM-2 with 0.5% FBS

-

rhVEGF-A

-

This compound

-

Sterile 200 µL pipette tip or a wound-making tool

-

Microscope with a camera

Protocol:

-

Monolayer Formation: Grow HUVECs in 24-well plates until they form a confluent monolayer.

-

Wound Creation: Create a uniform "scratch" or wound in the center of each well using a sterile 200 µL pipette tip.

-

Wash: Gently wash the wells twice with PBS to remove detached cells.

-

Treatment and Stimulation: Add 500 µL of EBM-2 (0.5% FBS) containing rhVEGF-A (20-50 ng/mL) and the desired concentrations of this compound (or vehicle control).

-

Image Acquisition (Time 0): Immediately capture images of the wounds in each well using a microscope at 4x or 10x magnification. Mark reference points to ensure the same field is imaged over time.

-

Incubation: Incubate the plate at 37°C, 5% CO₂.

-

Final Image Acquisition: After 12-18 hours, capture a second set of images of the same wound areas.

-

Analysis: Quantify the area of the wound at T=0 and T=final for each condition using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure and normalize to the VEGF-stimulated control.

Endothelial Tube Formation Assay

This assay evaluates the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures on an extracellular matrix, a late-stage event in angiogenesis.[9]

Materials:

-

HUVECs

-

Basement membrane extract (e.g., Matrigel® or Cultrex® BME)[8]

-

Pre-chilled 96-well plate

-

EBM-2 with 0.5% FBS

-

rhVEGF-A

-

This compound

-

Microscope with a camera

Protocol:

-

Matrix Coating: Thaw basement membrane extract on ice. Using pre-chilled pipette tips, add 50 µL to each well of a pre-chilled 96-well plate. Ensure the entire bottom surface is covered.

-

Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Preparation: Harvest HUVECs and resuspend them in EBM-2 (0.5% FBS) at a density of 2-3 x 10⁵ cells/mL.

-

Treatment: In separate tubes, mix the cell suspension with rhVEGF-A (20-50 ng/mL) and the desired concentrations of this compound (or vehicle control).

-

Seeding: Carefully add 100 µL of the treated cell suspension on top of the polymerized matrix gel.

-

Incubation: Incubate for 6-18 hours at 37°C, 5% CO₂. Do not disturb the plate during this time.

-

Imaging and Analysis: Capture images of the tube networks using a microscope. Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions (nodes), and number of meshes using specialized image analysis software.

Data Presentation: Expected Results for this compound

The efficacy of this compound can be summarized by its half-maximal inhibitory concentration (IC₅₀) in each functional assay. The data below represents a hypothetical, successful outcome for a potent inhibitor.

| Assay | Parameter Measured | This compound IC₅₀ (nM) |

| Cell Proliferation | Inhibition of VEGF-induced cell growth | 15.2 |

| Cell Migration | Inhibition of wound closure | 25.8 |

| Tube Formation | Reduction in total tube length | 18.5 |

| Tube Formation | Reduction in network junctions | 21.3 |

| Tube Formation Assay: Quantitative Analysis | |||

| Treatment Condition | This compound (nM) | Total Tube Length (% of Control) | Junctions (% of Control) |

| Basal (No VEGF) | 0 | 12 ± 4% | 8 ± 3% |

| VEGF Control | 0 | 100% | 100% |

| This compound | 1 | 85 ± 7% | 88 ± 6% |

| This compound | 10 | 58 ± 6% | 61 ± 5% |

| This compound | 50 | 21 ± 5% | 24 ± 4% |

| This compound | 200 | 14 ± 4% | 11 ± 3% |

| (Data are represented as mean ± SEM and are hypothetical) |

Conclusion

The protocols described provide a robust framework for the in vitro characterization of novel VEGF pathway inhibitors like this compound. By systematically evaluating the compound's effect on endothelial cell proliferation, migration, and tube formation, researchers can effectively determine its anti-angiogenic potency and mechanism of action.[8] Combining multiple assays is crucial, as each models a distinct step in the complex process of angiogenesis, providing a comprehensive preclinical profile essential for further drug development.[8]

References

- 1. Reactome | Signaling by VEGF [reactome.org]

- 2. Vascular endothelial growth factor - Wikipedia [en.wikipedia.org]

- 3. The function of vascular endothelial growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]